2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Description
2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is a complex organic compound that features a combination of aromatic and aliphatic structures
Properties
IUPAC Name |
2-[(3-methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-19(2,14-21)20-12-16-10-7-11-17(22-3)18(16)23-13-15-8-5-4-6-9-15;/h4-11,20-21H,12-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYPRRKEHWFZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048664-76-1 | |
| Record name | 1-Propanol, 2-[[[3-methoxy-2-(phenylmethoxy)phenyl]methyl]amino]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the aromatic ether: This involves the reaction of 3-methoxyphenol with benzyl chloride in the presence of a base to form 3-methoxy-2-phenylmethoxyphenol.
Amination: The intermediate is then reacted with 2-methylpropan-1-amine under controlled conditions to introduce the amino group.
Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or sulfonic groups on the aromatic ring.
Scientific Research Applications
2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-methylphenol: Shares the methoxy and phenol groups but lacks the complex amine and aliphatic structures.
3-Methoxyphenethylamine: Contains the methoxy group and an amine but differs in the overall structure and complexity.
Uniqueness
2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is unique due to its combination of aromatic and aliphatic structures, which confer specific chemical and biological properties
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